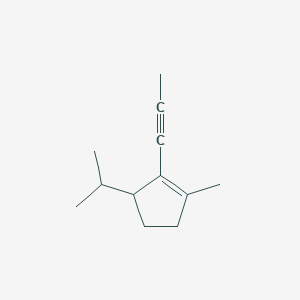

![molecular formula C21H21N3O4S B137237 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-méthylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-méthylbutyl)-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

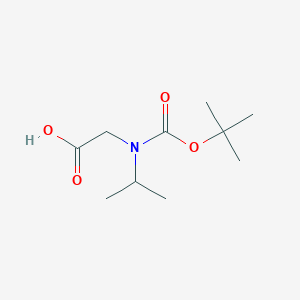

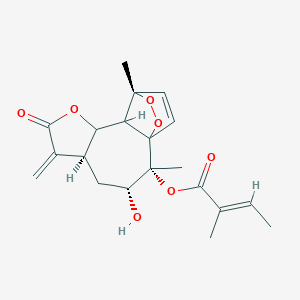

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one, also known as 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one, is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antivirale

Ce composé a été identifié comme un inhibiteur puissant de la ARN polymérase ARN-dépendante du virus de l'hépatite C (VHC). Il inhibe l'activité enzymatique de la polymérase du VHC et la réplication du réplicon sous-génomique du VHC dans les cellules Huh-7 .

Activité antifongique

L'échafaudage benzothiadiazine dioxyde, auquel appartient ce composé, a été utilisé dans la conception et la synthèse des strobilurines présentant des activités antifongiques significatives. Ces composés ont montré des activités antifongiques à large spectre contre divers champignons phytopathogènes .

Ouvreurs de canaux KATP des cellules β pancréatiques

Des dérivés de ce composé ont été évalués pour leur potentiel en tant qu'ouvreurs de canaux KATP des cellules β pancréatiques, qui est une cible importante pour le traitement du diabète de type 2 .

Mécanisme D'action

Target of Action

The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV virus, making it a key target for antiviral drugs .

Mode of Action

The compound potently inhibits the enzymatic activity of the HCV RNA-dependent RNA polymerase . By binding to this enzyme, the compound prevents the replication of the HCV virus within host cells .

Biochemical Pathways

The inhibition of the HCV RNA-dependent RNA polymerase disrupts the viral replication process. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .

Result of Action

The result of the compound’s action is a significant reduction in the ability of the HCV virus to replicate within host cells . This can lead to a decrease in viral load and potentially contribute to the clearance of the virus from the host.

Analyse Biochimique

Biochemical Properties

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of viral RNA-dependent RNA polymerase. This compound interacts with various enzymes and proteins, including hepatitis C virus (HCV) polymerase, where it inhibits the enzymatic activity and prevents the replication of the virus . The nature of these interactions involves binding to the active site of the enzyme, thereby blocking its function and halting the viral replication process.

Cellular Effects

The effects of 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one on various types of cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the replication of HCV in Huh-7 cells, a human liver cancer cell line . This inhibition is achieved through the disruption of viral RNA synthesis, leading to a decrease in viral load and an improvement in cellular health.

Molecular Mechanism

The molecular mechanism of action of 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one involves its binding interactions with viral RNA-dependent RNA polymerase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of viral RNA. Additionally, it may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses and antiviral activity .

Propriétés

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-13(2)11-12-24-16-9-5-3-7-14(16)19(25)18(21(24)26)20-22-15-8-4-6-10-17(15)29(27,28)23-20/h3-10,13,25H,11-12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFPIRFODWNQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)

![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)